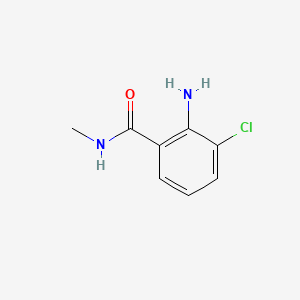

2-氨基-3-氯-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-3-chloro-N-methylbenzamide is a chemical compound with the CAS Number: 18343-42-5 . It has a molecular weight of 184.62 . The IUPAC name for this compound is 2-amino-3-chloro-N-methylbenzamide .

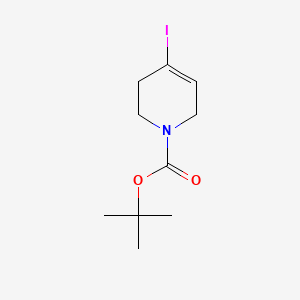

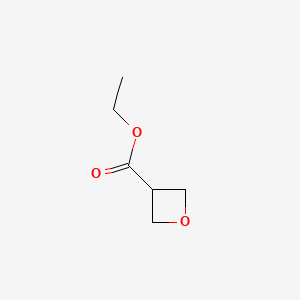

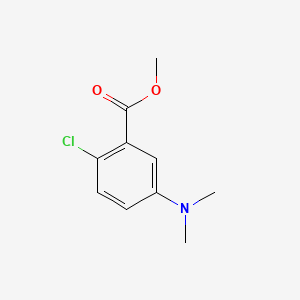

Molecular Structure Analysis

The InChI code for 2-Amino-3-chloro-N-methylbenzamide is 1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

热稳定性分析:Cong和Cheng (2021) 的一项研究重点关注相关化合物2-氨基-3,5-二氯-N-甲基苯甲酰胺的热稳定性。他们使用动态DSC曲线来获取活化能和初始分解温度等数据,预测了TMRad和SADT等热稳定性参数(Cong和Cheng,2021)。

合成和表征:郑建红(2012)和陈益芬等(2010)的研究涉及从2-氨基-5-氯-3-甲基苯甲酸(一种类似于2-氨基-3-氯-N-甲基苯甲酰胺)合成的氯虫苯甲酰胺的合成和表征。这些研究突出了从更简单的化学结构合成复杂化合物的过程(Zheng,2012),(Chen等人,2010)。

化学反应和衍生物:A. G. Balya等人(2008)的一项研究探讨了N-(1-氯-2-氧代-2-苯基乙基)羧酰胺与硫代氨基脲及其衍生物的反应,产生5-氨基-2-肼基-1,3-噻唑的衍生物(Balya等人,2008)。

DNA修复中的聚(ADP-核糖):Cleaver等人(1985)研究了3-氨基苯甲酰胺(一种与2-氨基-3-氯-N-甲基苯甲酰胺相关的化合物)在DNA修复中的作用。他们的研究结果表明,高浓度的3-氨基苯甲酰胺可能有毒的副作用,使其在DNA修复研究中的应用变得复杂(Cleaver等人,1985)。

胃动力药:Morie等人(1995)合成了一系列具有六元和七元杂环的4-氨基-5-氯-2-乙氧基苯甲酰胺,以评估它们的胃动力活性。这项研究突出了2-氨基-3-氯-N-甲基苯甲酰胺衍生物的潜在医学应用(Morie等人,1995)。

蛋白激酶抑制剂合成:Russell等人(2015)开发了一种混合流和微波方法来合成CTx-0152960,这是一种衍生自2-(2,5-二氯嘧啶-4-基氨基)-N-甲基苯甲酰胺的蛋白激酶抑制剂,证明了该化合物在药理学研究中的相关性(Russell等人,2015)。

抗菌研究:Joshi等人(2009)研究了衍生自2-氯4-硝基苯甲酰胺和2-甲基苯甲酰胺的曼尼希碱基对各种细菌的抗菌作用。这项研究强调了苯甲酰胺衍生物在开发新型抗菌剂中的潜力(Joshi等人,2009)。

安全和危害

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H320-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

作用机制

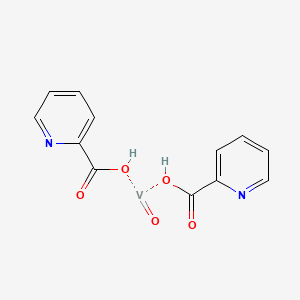

- Primary Targets : The primary targets of Bardoxolone are not well-documented in the literature. However, it is known to interact with cellular pathways related to oxidative stress and inflammation .

- Resulting Changes : Activation of Nrf2 leads to increased expression of antioxidant enzymes (such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase 1) and detoxification enzymes. This helps protect cells from oxidative damage and inflammation .

- Downstream Effects : Increased expression of antioxidant and detoxification enzymes enhances cellular resilience and reduces oxidative damage .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

属性

IUPAC Name |

2-amino-3-chloro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOLSLMSOLPAQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736709 |

Source

|

| Record name | 2-Amino-3-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-42-5 |

Source

|

| Record name | 2-Amino-3-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。